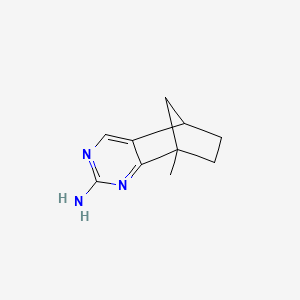![molecular formula C10H14N2O B11912280 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethynyl-6,9-diazaspiro[45]decan-7-one is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-diazaspiro[4.5]decan-7-one: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione:
8-Ethyl-9-(4-iodophenyl)-6,9-diazaspiro[4.5]decane: Features a substituted phenyl group, which can enhance its binding affinity to certain molecular targets.
Uniqueness
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also contributes to its stability and ability to interact with various biological targets.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
8-ethynyl-6,9-diazaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C10H14N2O/c1-2-8-9(13)12-10(7-11-8)5-3-4-6-10/h1,8,11H,3-7H2,(H,12,13) |
Clé InChI |
KVHLTOGRWSISSZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C(=O)NC2(CCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)



![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)






![7-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B11912270.png)
